Cas no 2229175-45-3 (1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine)

1,1-Difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and methoxypyridyl groups enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical for drug design. The compound’s amine functionality allows for further derivatization, enabling the development of targeted molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications. This compound is particularly useful in medicinal chemistry for exploring fluorine-containing analogs with optimized pharmacokinetic properties.
1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine structure
2229175-45-3 structure
Product Name:1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine
CAS No:2229175-45-3
MF:C9H12F2N2O
MW:202.201189041138
CID:5854374
PubChem ID:165631508
Update Time:2025-11-01

1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine
    • 2229175-45-3
    • EN300-1944158
    • Inchi: 1S/C9H12F2N2O/c1-9(12,8(10)11)6-4-3-5-7(13-6)14-2/h3-5,8H,12H2,1-2H3
    • InChI Key: ZMKUNPHVQJAQHP-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1C=CC=C(N=1)OC)N)F

Computed Properties

  • Exact Mass: 202.09176933g/mol
  • Monoisotopic Mass: 202.09176933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48.1Ų

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Additional information on 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine

Comprehensive Overview of 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine (CAS No. 2229175-45-3)

The compound 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine (CAS No. 2229175-45-3) is a fluorinated amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a difluoromethyl group and a 6-methoxypyridin-2-yl moiety, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in modulating enzyme activity and improving metabolic stability in small-molecule therapeutics.

In recent years, the demand for fluorinated organic compounds has surged, driven by their enhanced bioavailability and lipophilicity. The presence of fluorine atoms in 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine contributes to its improved membrane permeability, a critical factor in central nervous system (CNS) drug development. This aligns with current industry trends, where CNS-targeting molecules and blood-brain barrier penetration are hot topics in medicinal chemistry forums and search queries.

The synthesis of CAS No. 2229175-45-3 typically involves multi-step organic reactions, including nucleophilic substitution and fluorination processes. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for characterizing this compound, addressing common search queries like "how to verify fluorinated compound purity" or "analytical methods for amine derivatives." These quality control measures ensure reproducibility in research applications, a key concern for pharmaceutical developers.

From a regulatory perspective, 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine has attracted attention in the context of green chemistry initiatives. Researchers are exploring sustainable synthetic routes that minimize hazardous byproducts, responding to growing environmental concerns in chemical manufacturing. This aspect frequently appears in search trends related to "eco-friendly fluorination methods" and "sustainable pharmaceutical intermediates."

The compound's pyridine ring system offers versatile modification possibilities, making it valuable for structure-activity relationship (SAR) studies. Computational chemists often search for "molecular docking with fluorinated pyridines" or "DFT calculations for amine derivatives," reflecting the intersection of this compound with cutting-edge computer-aided drug design methodologies. Its balanced electronic properties facilitate interactions with biological targets while maintaining metabolic stability.

In material science applications, the 1,1-difluoro moiety in CAS No. 2229175-45-3 contributes to interesting physicochemical properties. The compound's potential in liquid crystal formulations and electronic materials is being investigated, particularly for applications requiring precise dipole moment control. These applications address frequent queries about "fluorine in advanced materials" and "amine-containing electronic components."

Stability studies of 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine under various conditions (pH, temperature, light exposure) are crucial for formulation scientists. Search trends show growing interest in "fluorinated compound degradation pathways" and "stabilization of heterocyclic amines," reflecting practical concerns in product development. Proper storage typically requires anhydrous conditions and protection from light to maintain compound integrity.

The patent landscape surrounding 2229175-45-3 reveals increasing intellectual property activity, particularly in therapeutic areas like neurological disorders and metabolic diseases. This correlates with search engine data showing rising queries for "novel fluorine-containing CNS drugs" and "next-generation amine pharmaceuticals." The compound's structural features make it attractive for patent strategies seeking broad protection of pharmacophores.

From a safety perspective, standard laboratory precautions are recommended when handling 1,1-difluoro-2-(6-methoxypyridin-2-yl)propan-2-amine, consistent with general organic compound protocols. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) should be used, addressing common workplace safety queries in chemical research environments.

Future research directions for CAS No. 2229175-45-3 likely include exploration of its biocatalytic transformations and continuous flow synthesis - two rapidly growing areas in process chemistry. These approaches respond to industry demands for more efficient and scalable production methods, as evidenced by search trends for "flow chemistry for fluorinated compounds" and "enzymatic amination techniques."

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